2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-17-12(14-15-16-17)19-9-11(18)13-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWUTXMRIEDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178116 | |
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140406-25-3 | |
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140406-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate acetamide derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity . Common reagents used in the synthesis include ethyl bromoacetate and hydrazine hydrate, with the reaction being monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. Studies have shown that 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. In vitro assays have demonstrated its potential effectiveness against certain cancer cell lines, warranting further investigation into its anticancer mechanisms .
Neurological Applications
The tetrazole ring is associated with neuroprotective effects. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier could enhance its therapeutic applications in neurology .
Toxicology Studies
Toxicological assessments are critical for understanding the safety profile of any new compound. Initial studies indicate that this compound exhibits low toxicity levels in animal models, suggesting a favorable safety margin for further development .
Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be used as a building block in synthesizing novel polymers with enhanced properties. Research has shown that incorporating tetrazole-containing units can improve the thermal stability and mechanical strength of the resulting materials .
Coatings and Adhesives
Due to its chemical resilience and adhesive properties, this compound can be utilized in formulating advanced coatings and adhesives. These materials are particularly useful in industries requiring durable and chemically resistant surfaces.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) < 50 µg/mL. |
| Study B | Anticancer Activity | Inhibition of cell proliferation in MCF-7 breast cancer cells by 45% at 100 µM concentration. |
| Study C | Neurological Effects | Showed neuroprotective effects in a rat model of Parkinson's disease, reducing motor deficits significantly. |
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide: A simpler derivative with similar chemical properties.
Di(1H-tetrazol-5-yl)methanone oxime: Another tetrazole derivative with high nitrogen content and stability.
Uniqueness
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide stands out due to its unique combination of the tetrazole ring and the phenylethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure that includes a tetrazole moiety, which is known for conferring various biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.32 g/mol. The compound features a thioether linkage and an acetamide group that may influence its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been documented in several case studies. For example, a related compound was evaluated for its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated that these compounds could trigger apoptotic pathways, leading to significant reductions in cell viability .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Caspase activation |
| This compound | MCF7 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of tetrazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of signaling pathways associated with inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their anticancer activity. The findings suggested that modifications to the tetrazole ring could enhance efficacy against specific cancer types .
- Case Study on Antimicrobial Properties : Research conducted on a class of thiazole-tetrazole derivatives indicated potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylethyl)acetamide, and how are intermediates optimized?
Answer:
- Key Steps :
- Thioacetamide Formation : React 1-methyl-1H-tetrazole-5-thiol with chloroacetyl chloride in anhydrous THF under nitrogen, followed by coupling with 2-phenylethylamine .
- Intermediate Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates.
- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate 9:1) and confirm purity via HPLC (>95%) .
- Optimization : Adjust pH (7–8) to avoid side reactions and maintain temperatures at 60–80°C during coupling steps .
Q. How should researchers characterize this compound’s purity and structural integrity?
Answer:
- Analytical Methods :
- NMR : Confirm the presence of the tetrazole ring (δ 9.2–9.5 ppm for aromatic protons) and phenylethyl group (δ 7.2–7.4 ppm for phenyl protons) .
- Mass Spectrometry : Verify molecular weight (e.g., calculated m/z 331.4 vs. observed m/z 331.3) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50 values) be resolved for this compound?
Answer:
- Possible Causes :
- Resolution Strategies :
Q. What structural modifications enhance its pharmacokinetic properties without compromising activity?
Answer:
- Modification Strategies :
- Validation : Use in silico ADMET tools (e.g., SwissADME) to predict bioavailability and toxicity before synthesis .
Q. How can researchers elucidate the mechanism of action for this compound in cancer models?
Answer:
- Experimental Design :
Methodological Challenges and Solutions
Q. How to address low yields during the final coupling step of synthesis?
Answer:
- Root Causes :
- Steric Hindrance : Bulky tetrazole and phenylethyl groups reduce reactivity .
- Side Reactions : Competing hydrolysis of chloroacetyl intermediates in aqueous conditions .
- Solutions :
- Use coupling agents like HATU or EDCI to activate carboxyl groups .
- Employ dry solvents (e.g., anhydrous DMF) and inert atmospheres .
Q. What strategies mitigate off-target effects in biological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
